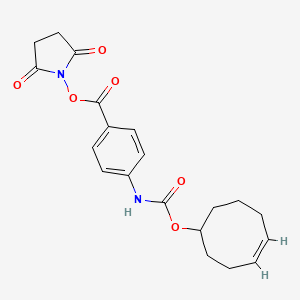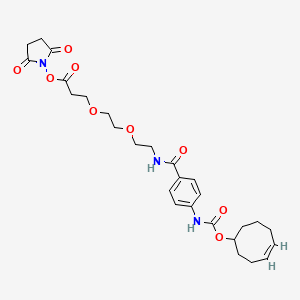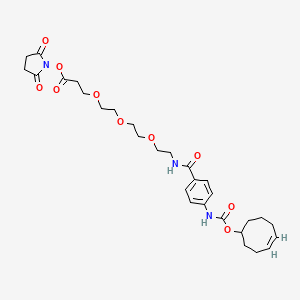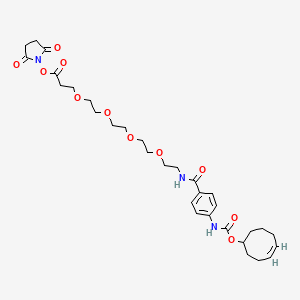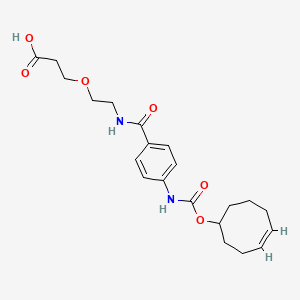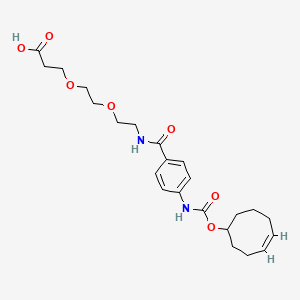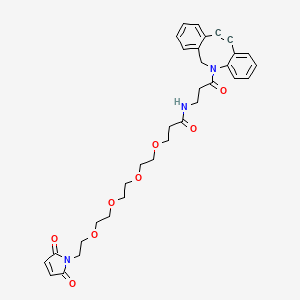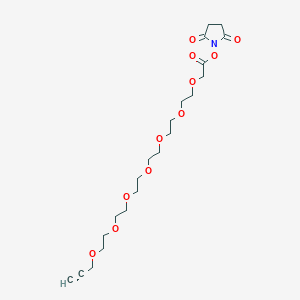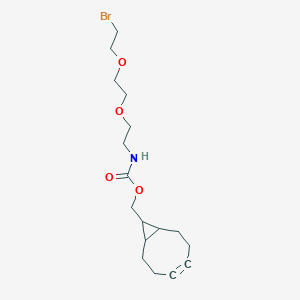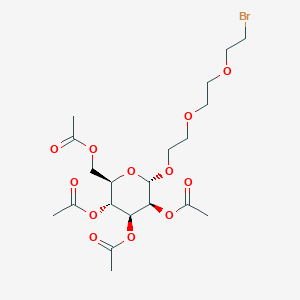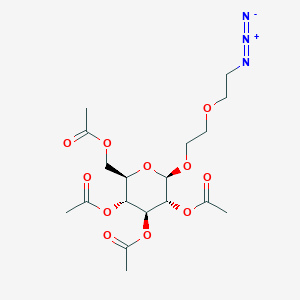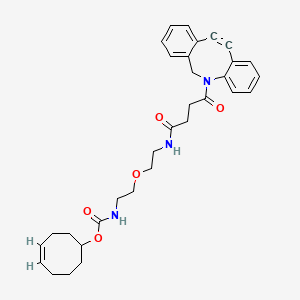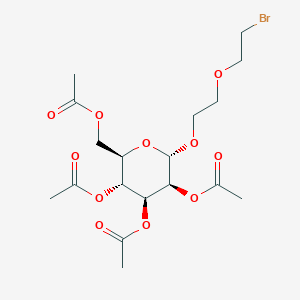
a-D-Mannopyranoside, tetraacetate-PEG2-bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
a-D-Mannopyranoside, tetraacetate-PEG2-bromide: is a bromo-modified sugar building block that is useful for bioconjugations . It has a molecular weight of 499.31 g/mol and a molecular formula of C18H27BrO11 . This compound is particularly significant in the field of synthetic chemistry due to its functional group, bromide, which allows for various chemical modifications and applications .
Vorbereitungsmethoden
The preparation of a-D-Mannopyranoside, tetraacetate-PEG2-bromide involves several synthetic routes. One common method includes the direct 2,3-O-isopropylidenation of α-D-mannopyranosides . This process typically involves the use of p-nitrophenyl 2,3-O-isopropylidene-α-D-mannopyranoside as the starting material, which is then subjected to regioselective reactions to achieve the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield of the compound.
Analyse Chemischer Reaktionen
a-D-Mannopyranoside, tetraacetate-PEG2-bromide undergoes various types of chemical reactions, including substitution reactions due to the presence of the bromide functional group . Common reagents used in these reactions include nucleophiles that can replace the bromide group, leading to the formation of different derivatives . The major products formed from these reactions depend on the specific nucleophile used, but they generally involve the substitution of the bromide group with another functional group .
Wissenschaftliche Forschungsanwendungen
a-D-Mannopyranoside, tetraacetate-PEG2-bromide has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been evaluated for its potential use in boron neutron capture therapy (BNCT), a unique anticancer technology . This compound has shown high uptake and broad intracellular distribution in vitro, making it a promising candidate for further clinical studies . Additionally, it is used in the development of FimH antagonists, which are considered as potential therapeutics for treating infections caused by uropathogenic Escherichia coli .
Wirkmechanismus
The mechanism of action of a-D-Mannopyranoside, tetraacetate-PEG2-bromide involves its interaction with specific molecular targets. For instance, in the context of FimH antagonists, the compound binds to the FimH lectin located at the tip of type-1 pili of uropathogenic Escherichia coli . This binding inhibits the bacteria’s ability to adhere to and infect urothelial cells, thereby preventing infection . Molecular docking studies have shown that the compound can adopt multiple binding modes, enhancing its efficacy as an antagonist .
Vergleich Mit ähnlichen Verbindungen
a-D-Mannopyranoside, tetraacetate-PEG2-bromide can be compared with other similar compounds such as asymmetrically disubstituted glyceryl α-D-mannopyranosides . These compounds also exhibit potent FimH antagonistic activity and have improved physicochemical properties . this compound is unique due to its specific functional group (bromide) and its applications in bioconjugations . Other similar compounds include boron-containing α-D-mannopyranosides, which are used in BNCT .
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[2-(2-bromoethoxy)ethoxy]oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrO11/c1-10(20)26-9-14-15(27-11(2)21)16(28-12(3)22)17(29-13(4)23)18(30-14)25-8-7-24-6-5-19/h14-18H,5-9H2,1-4H3/t14-,15-,16+,17+,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVRTYZNZZPPTF-ZBRFXRBCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCOCCBr)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OCCOCCBr)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BrO11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8115279.png)
